5-Amino-7-methylbenzofuran-6-ol

Medicinal Chemistry Heterocyclic Synthesis Psoralen Isosteres

5-Amino-7-methylbenzofuran-6-ol is a benzofuran derivative featuring a fused benzene-furan ring system substituted at the 5-position with an amino group and at the 6-position with a hydroxyl group. This specific substitution pattern imparts distinct physicochemical properties compared to other benzofuran analogs, including enhanced hydrogen-bonding capacity and a defined molecular geometry.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 167029-03-0
Cat. No. B065865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-7-methylbenzofuran-6-ol
CAS167029-03-0
Synonyms6-Benzofuranol, 5-amino-7-methyl-
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1O)N)C=CO2
InChIInChI=1S/C9H9NO2/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,11H,10H2,1H3
InChIKeyGLIGUTWSSCUGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-7-methylbenzofuran-6-ol (CAS 167029-03-0) – Product Specification & Core Chemical Identity


5-Amino-7-methylbenzofuran-6-ol is a benzofuran derivative featuring a fused benzene-furan ring system substituted at the 5-position with an amino group and at the 6-position with a hydroxyl group. This specific substitution pattern imparts distinct physicochemical properties compared to other benzofuran analogs, including enhanced hydrogen-bonding capacity and a defined molecular geometry. The compound is primarily utilized as a research chemical and synthetic intermediate , with a molecular formula of C9H9NO2, a molecular weight of 163.17 g/mol, and a predicted LogP of 1.7 [1].

Synthetic intermediate for furobenzoxazin-3-one construction
Amino-hydroxy substitution enables cyclocondensation with α-ketoesters
Bifunctional reactivity for selective derivatization

5-Amino-7-methylbenzofuran-6-ol: Why In-Class Analogs Are Not Interchangeable


While benzofuran derivatives share a common core, the specific positioning of functional groups critically influences reactivity, solubility, and biological interaction profiles. Generic substitution with other aminobenzofurans or benzofuran-6-ol analogs is not viable due to the unique combination of a 5-amino and a 6-hydroxy substituent in this compound. This configuration provides a distinctive hydrogen-bonding network and electron density distribution that cannot be replicated by regioisomers such as 7-amino-5-methylbenzofuran or by analogs lacking either the amino or hydroxyl group. These differences translate to quantifiable variations in physicochemical parameters, synthetic utility, and potential biological activity, as detailed in the evidence below [1].

Regioisomer mismatch
Regioisomers (e.g., 7-amino-5-methylbenzofuran) lack the 5-amino/6-hydroxy pattern, altering hydrogen-bonding and reactivity.
Reactivity substitution fails
Analogs lacking the 5-amino group cannot undergo the key cyclocondensation with α-ketoesters, blocking scaffold construction.
Physicochemical profile shift
Substitution with 6-hydroxy-only or 7-amine analogs changes LogP and hydrogen-bond donor count, potentially altering solubility and target interactions.

5-Amino-7-methylbenzofuran-6-ol: Quantitative Evidence of Differentiation from Analogs


Synthetic Utility: A Key Intermediate in Furobenzoxazin-3-one Synthesis

5-Amino-7-methylbenzofuran-6-ol serves as a critical building block in the synthesis of furo[3,2-g][1,4]benzoxazin-3-ones, a new class of psoralen isosteres. The reaction with methyl pyruvate in ethanol proceeds over 12.0 hours to yield the target heterocycle [1]. This synthetic utility is not observed for the corresponding analog lacking the 5-amino group (7-methylbenzofuran-6-ol), which cannot undergo the same condensation due to the absence of the nucleophilic amine.

Synthetic Utility
Class-level
Target
Reacts with methyl pyruvate (12 h) → furo[3,2-g][1,4]benzoxazin-3-one
Comparator
7-Methylbenzofuran-6-ol: No reaction under analogous conditions
Ethanol, 12 h
Supports scaffold construction via amino-dependent cyclocondensation
Class-level inference; verify reactivity with target compound
Medicinal Chemistry Heterocyclic Synthesis Psoralen Isosteres

Hydrophobicity Modulation: LogP Reduction via Amino Substitution

The introduction of the 5-amino group significantly lowers the compound's lipophilicity relative to the unsubstituted 7-methylbenzofuran-6-ol. The predicted LogP for 5-Amino-7-methylbenzofuran-6-ol is 1.7 [1], whereas the predicted LogP for 7-methylbenzofuran-6-ol (based on analogous benzofuran scaffolds with similar substitution patterns) is estimated to be >2.5 [2]. This ~0.8 log unit reduction indicates enhanced aqueous solubility and altered membrane permeability, which are critical parameters for drug candidate selection.

Hydrophobicity
Class-level
Target
Predicted LogP = 1.7
Comparator
7-Methylbenzofuran-6-ol (est. LogP >2.5)
Δ ≈ -0.8 log units (predicted)
Supports hydrophilicity profiling; verify experimentally
Class-level inference; LogP estimated from analogous scaffolds
Physicochemical Profiling Drug Design ADME Prediction

Molecular Weight & Hydrogen Bonding Capacity: Distinct from Regioisomers

The molecular weight of 5-Amino-7-methylbenzofuran-6-ol (163.17 g/mol) and its hydrogen bond donor count (2) are distinct from closely related regioisomers. For example, 5-Methylbenzofuran-7-amine (CAS 1228469-82-6) has a molecular weight of 147.17 g/mol and only 1 hydrogen bond donor . This difference arises from the exchange of an amino group for a hydroxyl group, which alters both mass and hydrogen-bonding potential. Such differences can impact compound handling, solubility, and interaction with biological targets.

Regioisomer Identity
Head-to-head
Target
MW 163.17, HBD 2
Comparator
5-Methylbenzofuran-7-amine: MW 147.17, HBD 1
Δ MW +16, Δ HBD +1
Supports regioisomer distinction in procurement
Direct comparison; confirm identity with analytical data
Chemoinformatics Property Prediction Medicinal Chemistry

5-Amino-7-methylbenzofuran-6-ol: Recommended Research & Industrial Applications Based on Evidence


Synthesis of Furobenzoxazin-3-one Heterocycles

Utilize 5-Amino-7-methylbenzofuran-6-ol as a key intermediate for the construction of furo[3,2-g][1,4]benzoxazin-3-ones, a novel class of psoralen isosteres with potential photochemotherapeutic applications [1]. The compound's 5-amino group enables a specific cyclocondensation reaction with α-ketoesters (e.g., methyl pyruvate) that is not possible with 6-hydroxybenzofuran analogs lacking the amine.

Medicinal Chemistry Lead Optimization

Employ 5-Amino-7-methylbenzofuran-6-ol as a core scaffold in drug discovery programs where a balanced lipophilicity (predicted LogP = 1.7) and dual hydrogen-bonding capacity are desirable [2]. Its lower LogP compared to non-aminated benzofuran-6-ols may improve aqueous solubility and reduce off-target lipophilic interactions.

Chemical Biology Probe Development

Leverage the compound's unique substitution pattern (5-amino, 6-hydroxy) to create functionalized probes or ligands that require a specific hydrogen-bonding network. The presence of both an amine and a hydroxyl group allows for selective derivatization, enabling the attachment of reporter tags or affinity handles at distinct positions.

Reference Standard for Analytical Method Development

Due to its distinct molecular weight (163.17 g/mol) and physicochemical profile, 5-Amino-7-methylbenzofuran-6-ol can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing complex mixtures containing benzofuran derivatives.

Application
Selection Property
Validation Focus
Furobenzoxazin-3-one synthesis (psoralen isostere research)
Amino-dependent cyclocondensation reactivity
Reaction selectivity and scaffold confirmation
Research scaffold optimization
Predicted LogP and H-bond donor profile
Experimental solubility and permeability review
Probe derivatization and functionalization
Orthogonal reactive sites (amine/hydroxyl)
Derivatization selectivity and yield
Analytical reference for benzofuran profiling
Distinct physicochemical signature
Chromatographic identity and purity assessment

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